methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
The compound "methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate" is a structurally complex molecule featuring a benzoate ester core modified with a methoxy group at position 4, an amide-linked imidazo[4,5-c]pyridine ring substituted with pyridin-3-yl, and a methyl ester at the carboxylate position.
Properties
Molecular Formula |
C21H21N5O4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 4-methoxy-3-[(4-pyridin-3-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H21N5O4/c1-29-17-6-5-13(20(27)30-2)10-16(17)25-21(28)26-9-7-15-18(24-12-23-15)19(26)14-4-3-8-22-11-14/h3-6,8,10-12,19H,7,9H2,1-2H3,(H,23,24)(H,25,28) |
InChI Key |
BVMQYBQHYOGNRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CN=CC=C4)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic synthesis. One common route includes:
Formation of the Imidazo[4,5-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyridine derivative and an appropriate amine, cyclization can be achieved using reagents like polyphosphoric acid or trifluoroacetic acid.
Coupling with Benzoate Ester: The imidazo[4,5-c]pyridine core is then coupled with a benzoate ester derivative. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aromatic ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst for electrophilic substitution; nucleophiles like amines in polar solvents for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic properties, particularly as an anti-cancer agent. Research indicates that derivatives of imidazopyridine compounds exhibit significant cytotoxicity against various cancer cell lines. The structural features of methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate suggest it may also possess similar properties due to its ability to interact with biological targets involved in cancer proliferation and survival pathways .
1.1. Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for tumor growth. For instance, compounds with similar structures have been shown to inhibit kinases and other signaling molecules that are overactive in cancer cells .
Anti-inflammatory Properties
Another significant application of this compound is its potential as an anti-inflammatory agent. Molecular docking studies have suggested that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is a target for treating inflammatory diseases . The inhibition of 5-LOX can lead to reduced production of leukotrienes, which are mediators of inflammation.
2.1. Case Studies
In silico studies have demonstrated promising results for similar compounds in reducing inflammatory markers in various models . These findings support further exploration of this compound as a candidate for drug development targeting inflammatory conditions.
Synthesis and Characterization
The synthesis of this compound has been achieved through multi-step synthetic routes involving readily available reagents . Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure and purity of the compound.
3.1. Synthetic Pathway
The synthetic pathway typically involves:
- Formation of the imidazopyridine core through cyclization reactions.
- Introduction of the methoxy and carbonyl functionalities via electrophilic substitution.
- Final coupling reactions to yield the target compound.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Comparison with Similar Compounds
Key Compounds from :
Compounds such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) share a benzoate ester backbone but differ in substituents and heterocyclic appendages.
Implications :
: Imidazopyridine Derivatives
The compound 1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid shares the imidazo[4,5-c]pyridine core but includes a carboxylic acid group and diphenylacetyl substituent .
Implications :
- The carboxylic acid in the compound may enhance solubility but reduce membrane permeability compared to the methyl ester in the target compound.
Pesticide-Related Benzoate Esters ()
Compounds such as methyl 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4(and 5)-methylbenzoate (imazamethabenz-methyl) and methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (diclofop-methyl) highlight the diversity of benzoate esters in agrochemicals .
Implications :
- The target compound’s imidazopyridine-pyridine system is atypical in pesticides, which often prioritize halogenated or phenoxy groups for herbicidal activity. This structural distinction suggests divergent biological targets.
Hypothetical Structure-Activity Relationships
- Ester vs. Acid : Methyl esters (target compound) may improve cell permeability compared to carboxylic acids (), critical for central nervous system (CNS) targeting.
- Heterocyclic Diversity : Pyridinyl and imidazopyridine moieties (target) may favor interactions with purinergic or kinase targets, whereas pyridazine/isoxazole () could modulate inflammatory pathways.
Biological Activity
Methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in medicinal chemistry. Its structure suggests it may exhibit significant biological activities, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 366.42 g/mol |
| LogP | 2.57 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit potent anticancer properties. For instance, a related compound demonstrated an IC50 value of 13 nM against EGFR kinase inhibitors in A549 and NCl-H1975 cell lines, suggesting a strong selective activity towards cancer cells .
Case Study:
In a comparative study of various pyridine derivatives, compounds with the imidazo-pyridine moiety showed enhanced cytotoxicity against multiple cancer cell lines. The introduction of specific substituents improved their activity significantly .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Kinase Activity: Compounds similar to methyl 4-methoxy-3-(...) have been shown to inhibit key kinases involved in cancer progression.
- Induction of Apoptosis: Research indicates that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .
- Cell Cycle Arrest: Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the pyridine and imidazole rings significantly influence biological activity. The presence of methoxy groups enhances lipophilicity and bioavailability.
Notable Findings:
| Modification | Effect on Activity |
|---|---|
| Methoxy group on the benzoate | Increased solubility |
| Pyridine substitution | Enhanced kinase inhibition |
| Imidazole ring | Improved anticancer efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
